(+)-Norcisapride

描述

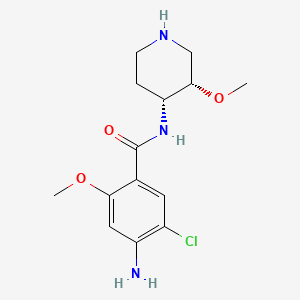

Structure

3D Structure

属性

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLDMGPCWMBPAN-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317959 | |

| Record name | Norcisapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-69-8, 202590-69-0 | |

| Record name | Norcisapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticalopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norcisapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCISAPRIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORCISAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prokinetic Mechanism of (+)-Norcisapride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, the primary active metabolite of the gastroprokinetic agent cisapride, exerts its pharmacological effects predominantly through a multimodal mechanism involving serotonergic and, to a lesser extent, other receptor systems. Understanding the nuanced interactions of this compound with its molecular targets is crucial for the development of safer and more effective prokinetic therapies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: 5-HT4 Receptor Agonism

The principal mechanism underlying the prokinetic activity of this compound is its function as a potent agonist at the serotonin (B10506) 5-HT4 receptor.[1] Activation of these receptors, which are Gs-protein coupled, initiates a signaling cascade that leads to the enhanced release of acetylcholine (B1216132) (ACh) in the myenteric plexus of the gastrointestinal tract.[2] This localized increase in ACh stimulates muscarinic receptors on smooth muscle cells, thereby increasing gastrointestinal motility, accelerating gastric emptying, and improving intestinal transit.[2][3]

Signaling Pathway of 5-HT4 Receptor Activation

The activation of the 5-HT4 receptor by this compound triggers a series of intracellular events culminating in the release of acetylcholine.

References

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Norcisapride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, also known as Ticalopride, is the active metabolite of cisapride (B12094), a gastroprokinetic agent.[1][2] It functions as a serotonin (B10506) 5-HT4 receptor agonist, which stimulates the release of acetylcholine (B1216132) in the enteric nervous system.[2][3] This mechanism enhances gastrointestinal motility, making it a subject of interest for the treatment of conditions like gastroesophageal reflux disease (GERD) and gastroparesis.[1] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of this compound.

Chemical and Physical Properties

This compound is a benzamide (B126) derivative with the systematic IUPAC name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | PubChem[1] |

| Molecular Formula | C14H20ClN3O3 | PubChem[1] |

| SMILES | CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | PubChem[1] |

| InChI | InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | PubChem[1] |

| InChIKey | OMLDMGPCWMBPAN-YPMHNXCESA-N | PubChem[1] |

| CAS Number | 83863-69-8 | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 313.78 g/mol | PubChem[1] |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 313.1193192 Da | PubChem[1] |

| Monoisotopic Mass | 313.1193192 Da | PubChem[1] |

| Topological Polar Surface Area | 85.6 Ų | PubChem[1] |

| Heavy Atom Count | 21 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 358 | PubChem[1] |

| Melting Point | 276-278 °C (dec.) (for Nor Cisapride Hydrochloride) | LabSolutions[4] |

| Solubility | Data not available |

Chemical Structure

This compound possesses a stereochemically defined structure, which is crucial for its biological activity. The molecule consists of a substituted benzamide moiety linked to a methoxypiperidine ring. The specific stereoisomer is (3S,4R), which dictates its interaction with the target receptor.

Synthesis and Experimental Protocols

A general synthetic approach for related compounds involves the amidation of 4-amino-5-chloro-2-methoxybenzoic acid with a suitable piperidine (B6355638) derivative.[5][6]

Representative Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Pharmacological Activity and Signaling Pathway

This compound is a potent agonist of the serotonin 5-HT4 receptor.[2][3] The activation of this receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to increased gastrointestinal motility.

5-HT4 Receptor Signaling Pathway

Upon binding of this compound to the 5-HT4 receptor, the associated Gαs subunit of the G-protein is activated. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In the context of the enteric nervous system, this signaling cascade facilitates the release of acetylcholine from motor neurons in the myenteric plexus.[3] The increased availability of acetylcholine at the neuromuscular junction enhances smooth muscle contraction and promotes gastrointestinal transit.[3][7][8]

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

Metabolism

This compound is the major metabolite of cisapride, formed through N-dealkylation of the piperidine ring.[9][10][11] This biotransformation is primarily carried out by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[3][8]

Metabolic Transformation Workflow

Caption: Metabolic conversion of Cisapride to this compound.

Conclusion

This compound is a pharmacologically active metabolite with a well-defined chemical structure and mechanism of action. Its role as a 5-HT4 receptor agonist underscores its potential in the development of new prokinetic agents. Further research into its specific physical properties and the development of detailed synthetic protocols will be valuable for its future therapeutic applications.

References

- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. labsolu.ca [labsolu.ca]

- 5. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 6. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]

- 7. drugs.com [drugs.com]

- 8. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cisapride CAS#: 81098-60-4 [m.chemicalbook.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Synthesis of (+)-Norcisapride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, the dextrorotatory enantiomer of norcisapride (B1231896), is the major metabolite of the gastroprokinetic agent cisapride (B12094). Norcisapride is formed in vivo through oxidative N-dealkylation at the piperidine (B6355638) nitrogen of cisapride. Due to the stereospecific nature of many pharmacological interactions, the synthesis of enantiomerically pure compounds is of significant interest in drug development. This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining this compound, focusing on asymmetric synthesis and chiral resolution methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the development of efficient and stereoselective synthetic routes.

Core Synthetic Strategies

The synthesis of this compound, with the IUPAC name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide, hinges on the stereoselective construction of the chiral cis-1,3,4-substituted piperidine core. Two primary strategies can be envisioned:

-

Asymmetric Synthesis: This approach involves the synthesis of a chiral piperidine intermediate, specifically the (3S,4R)-enantiomer, which is then coupled with the substituted benzoic acid moiety.

-

Chiral Resolution: This strategy involves the synthesis of a racemic mixture of a key intermediate or the final norcisapride compound, followed by the separation of the desired (+)-enantiomer from the (-)-enantiomer using a chiral resolving agent.

A third, less direct, but relevant pathway involves the synthesis of (+)-cisapride followed by a chemical N-dealkylation to yield this compound.

Pathway 1: Asymmetric Synthesis of the Chiral Piperidine Intermediate

A reported enantioselective synthesis of a key precursor to the (3S,4R)-piperidine core provides a viable route to this compound. This pathway focuses on building the chiral centers with the desired stereochemistry from the outset. A key intermediate is (3S,4R)-4-benzylamino-3-methoxypiperidine.

Synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine

A multi-step synthesis starting from trans-4-formylazetidin-2-one has been described to achieve the desired chiral piperidine intermediate[1]. The overall yield for this six-step process is reported to be 12%[1].

Key Steps and Experimental Protocols:

While the full experimental details from the primary literature provide the most accurate guide, the key transformations involve:

-

Nitro-aldol reaction: Reaction of a cis-3-methoxy-4-formyl-β-lactam with nitromethane.

-

Acetylation and Elimination: Conversion of the nitro-aldol product to a nitroalkene.

-

Reduction and Cyclization: Reduction of the nitroalkene and subsequent intramolecular cyclization to form the piperidine ring.

-

Stereochemical Control: The stereochemistry is established from the chiral β-lactam starting material.

Final Coupling Reaction:

Once the chiral intermediate, (3S,4R)-4-amino-3-methoxypiperidine, is obtained (following debenzylation of the precursor), it is coupled with 4-amino-5-chloro-2-methoxybenzoic acid.

-

Experimental Protocol for Amide Coupling:

-

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in a suitable inert solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).

-

Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like triethylamine (B128534) or diisopropylethylamine.

-

Add a solution of (3S,4R)-4-amino-3-methoxypiperidine in the same solvent dropwise to the activated benzoic acid solution.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by filtering any solid byproducts and washing the organic layer with aqueous solutions to remove unreacted reagents and salts.

-

Purify the crude product by column chromatography to obtain this compound.

-

Quantitative Data for Asymmetric Synthesis Pathway:

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | trans-4-formylazetidin-2-one | Multi-step sequence | (3S,4R)-4-benzylamino-3-methoxypiperidine | 12 (overall) | >98 |

| 2 | (3S,4R)-4-amino-3-methoxypiperidine, 4-amino-5-chloro-2-methoxybenzoic acid | DCC, Et3N, DCM, rt | This compound | (Not Reported) | >98 |

Note: The yield for the final coupling step is not explicitly reported in the available literature and would need to be optimized.

Diagram of Asymmetric Synthesis Pathway:

Caption: Asymmetric synthesis route to this compound.

Pathway 2: Chiral Resolution of Racemic Norcisapride

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as fractional crystallization.

Synthesis of Racemic Norcisapride:

Racemic norcisapride can be synthesized by coupling racemic cis-4-amino-3-methoxypiperidine with 4-amino-5-chloro-2-methoxybenzoic acid using standard peptide coupling methods as described in Pathway 1.

Chiral Resolution Protocol:

-

Salt Formation: Dissolve racemic norcisapride in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add a solution of a chiral resolving agent, such as a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid), in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one of the norcisapride enantiomers will preferentially crystallize due to lower solubility.

-

Isolation: Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be assessed by polarimetry or chiral HPLC. Further recrystallizations may be necessary to achieve high enantiomeric excess.

-

Liberation of the Free Base: Dissolve the diastereomeric salt in water and treat with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to neutralize the resolving agent and precipitate the enantiomerically pure this compound.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield the final product.

Quantitative Data for Chiral Resolution:

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Racemic Norcisapride | L-(+)-Tartaric Acid, Ethanol | Diastereomeric Salt | Theoretical max. 50 | >99 (after recrystallization) |

| 2 | Diastereomeric Salt | NaOH (aq) | This compound | High | >99 |

Diagram of Chiral Resolution Workflow:

Caption: Chiral resolution workflow for this compound.

Pathway 3: N-Dealkylation of (+)-Cisapride

Since this compound is a metabolite of cisapride, a synthetic route involving the N-dealkylation of optically pure (+)-cisapride is also plausible. This would first require the synthesis or resolution of cisapride to obtain the (+) enantiomer.

Methods for N-Dealkylation:

Several chemical methods are available for the N-dealkylation of tertiary amines. Two common methods are the von Braun reaction and the use of chloroformate reagents.

-

Von Braun Reaction: This method involves the reaction of the tertiary amine with cyanogen (B1215507) bromide (CNBr), followed by hydrolysis of the resulting cyanamide (B42294) to the secondary amine.

-

Chloroformate Reagents: Reagents such as phenyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine to form a carbamate (B1207046), which is then cleaved to yield the secondary amine.

Experimental Protocol for N-Dealkylation (General):

-

Reaction with Chloroformate: Dissolve (+)-cisapride in an inert solvent like dichloromethane. Add a chloroformate reagent (e.g., α-chloroethyl chloroformate) and stir at room temperature or gentle reflux.

-

Carbamate Cleavage: After the initial reaction is complete, the solvent is typically removed, and the intermediate carbamate is cleaved by heating in methanol.

-

Work-up and Purification: The reaction mixture is worked up by washing with aqueous base and purified by chromatography to yield this compound.

Quantitative Data for N-Dealkylation:

| Step | Reactant | Reagents & Conditions | Product | Yield (%) |

| 1 | (+)-Cisapride | 1. α-Chloroethyl chloroformate, DCM2. Methanol, reflux | This compound | (Variable, typically moderate to good) |

Diagram of N-Dealkylation Pathway:

Caption: N-Dealkylation route from (+)-Cisapride.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and challenges. The asymmetric synthesis route offers the potential for high enantiopurity from an early stage, while chiral resolution provides a reliable method for separating enantiomers from a racemic mixture. The N-dealkylation of (+)-cisapride presents a viable alternative if the precursor is readily available. The selection of the optimal pathway will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of this compound and related chiral compounds.

References

Pharmacological Profile of (+)-Norcisapride at 5-HT4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of (+)-Norcisapride, a metabolite of the 5-HT4 receptor agonist cisapride (B12094), at the 5-hydroxytryptamine-4 (5-HT4) receptor. While specific quantitative data for the (+)-enantiomer of norcisapride (B1231896) is limited in publicly available literature, this guide synthesizes the known pharmacology of cisapride and its metabolites at the 5-HT4 receptor, detailing its mechanism of action, signaling pathways, and the experimental protocols used for its characterization. The guide includes detailed methodologies for key in vitro assays, quantitative data for related compounds, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to 5-HT4 Receptor Agonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, central nervous system, and heart.[1] Activation of the 5-HT4 receptor is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade plays a crucial role in regulating various physiological processes, including gastrointestinal motility.[1]

Cisapride, a well-characterized 5-HT4 receptor agonist, enhances gastrointestinal motility by stimulating the release of acetylcholine (B1216132) from cholinergic neurons in the myenteric plexus.[2] This prokinetic effect has been utilized in the treatment of gastrointestinal disorders. Norcisapride is the major metabolite of cisapride, and its pharmacological activity at the 5-HT4 receptor is of significant interest for understanding the overall therapeutic and potential side-effect profile of its parent compound. Studies have shown that the metabolism of cisapride is stereoselective, with norcisapride being preferentially formed from (+)-cisapride.[3] However, a detailed pharmacological characterization of this compound at the 5-HT4 receptor remains to be fully elucidated in the available literature.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Cisapride | Human 5-HT4 | Functional Assay | EC50 | 140 | [4][5] |

| Cisapride | Human 5-HT4 | Binding Assay | Ki | ~14 | [6] |

| Serotonin (5-HT) | Human 5-HT4 | Functional Assay | EC50 | - | |

| Prucalopride | Human 5-HT4 | Functional Assay | EC50 | - | |

| Tegaserod | Human 5-HT4 | Functional Assay | EC50 | - |

Note: The lack of specific quantitative data for this compound is a significant gap in the current literature and represents an area for future research.

Signaling Pathways and Mechanism of Action

Activation of the 5-HT4 receptor by an agonist like cisapride initiates a well-defined signaling cascade within the target cell, primarily the cholinergic neurons of the myenteric plexus.

The binding of an agonist to the 5-HT4 receptor induces a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels, which ultimately facilitates the release of acetylcholine from the presynaptic terminal of cholinergic neurons in the myenteric plexus. This enhanced cholinergic stimulation of the gut musculature results in increased gastrointestinal motility.

Experimental Protocols

The characterization of a compound's activity at the 5-HT4 receptor involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known 5-HT4 antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, the primary second messenger of the 5-HT4 receptor. It is used to determine the potency (EC50) and efficacy of an agonist.

Methodology:

-

Cell Culture:

-

Culture cells stably or transiently expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Seed the cells into a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

-

Agonist Stimulation:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test agonist (this compound) to the wells.

-

Include control wells with vehicle only (basal level) and a known full 5-HT4 receptor agonist (positive control).

-

Incubate the plate at 37°C for a defined period to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).

-

Acetylcholine Release Assay

This assay directly measures the functional consequence of 5-HT4 receptor activation in a physiologically relevant tissue preparation, the myenteric plexus of the intestine.

Methodology:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum or colon.

-

Prepare longitudinal muscle-myenteric plexus (LMMP) strips.

-

Pre-incubate the tissue strips with a radiolabeled acetylcholine precursor, such as [3H]-choline, to allow for its uptake and conversion to [3H]-acetylcholine in the cholinergic neurons.

-

-

Stimulation and Superfusate Collection:

-

Mount the tissue strips in an organ bath and continuously superfuse them with a physiological salt solution.

-

Collect fractions of the superfusate at regular intervals to measure the basal release of [3H]-acetylcholine.

-

Stimulate the tissue with varying concentrations of the test agonist (this compound) by adding it to the superfusion buffer.

-

Continue to collect superfusate fractions during and after agonist stimulation.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in each collected superfusate fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]-acetylcholine released in each fraction.

-

Express the agonist-evoked release as a percentage of the basal release.

-

Plot the percentage increase in acetylcholine release as a function of the agonist concentration to determine the potency and efficacy of the compound in this functional assay.

-

Conclusion

This compound, as a metabolite of the potent 5-HT4 receptor agonist cisapride, is expected to exhibit agonist activity at this receptor, contributing to the overall prokinetic effects observed with its parent compound. The primary mechanism of action involves the activation of the Gs-cAMP signaling pathway in cholinergic neurons of the myenteric plexus, leading to enhanced acetylcholine release and increased gastrointestinal motility. While specific quantitative pharmacological data for this compound is currently lacking in the public domain, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. Further research is warranted to precisely define the binding affinity, potency, and efficacy of this compound at the 5-HT4 receptor to fully understand its pharmacological profile and potential clinical relevance. This will be crucial for a complete understanding of the stereoselective pharmacology of cisapride and its metabolites.

References

- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 3. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Role of (+)-Norcisapride as the Primary Metabolite of Cisapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), a substituted piperidinyl benzamide, is a gastroprokinetic agent that functions primarily as a serotonin (B10506) 5-HT4 receptor agonist.[1][2] Its clinical use has been significantly curtailed due to concerns over cardiac arrhythmias associated with QT interval prolongation, a consequence of its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[3][4][5] The metabolism of cisapride is a critical aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth examination of (+)-norcisapride, the primary metabolite of cisapride, detailing the metabolic pathways, enzymatic processes, and comparative pharmacology of the parent drug and its metabolite. While quantitative pharmacokinetic and pharmacodynamic data for this compound are limited, this guide consolidates the available information to provide a comprehensive resource for researchers in pharmacology and drug development.

Metabolism of Cisapride to this compound

Cisapride undergoes extensive metabolism in the body, with less than 10% of the parent drug excreted unchanged.[6] The primary metabolic pathway is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, resulting in the formation of this compound.[6][7] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2A6.[7] In vivo studies have confirmed that norcisapride (B1231896) is the principal metabolite found in plasma, feces, and urine.[6][7] The formation of norcisapride is stereoselective, with the (+)-enantiomer of cisapride being metabolized more readily than the (-)-enantiomer.

The contribution of metabolites to the overall pharmacological activity of cisapride is generally considered to be negligible.[7]

Metabolic Pathway of Cisapride

The metabolic conversion of cisapride to this compound is a crucial step in its elimination. The following diagram illustrates this primary metabolic pathway.

Quantitative Data

Pharmacokinetic Parameters of Cisapride

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | ~33-40% | Human | [1][8] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Human | [6] |

| Elimination Half-life (t½) | 6 - 12 hours | Human | [1][6] |

| Volume of Distribution (Vd) | ~180 L | Human | [6] |

| Plasma Protein Binding | 97.5 - 98% | Human | [6] |

Pharmacokinetic Parameters of Cisapride Enantiomers

| Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) | Reference(s) |

| (-)-Cisapride | 30 ± 13.6 | 201 ± 161 | 4.7 ± 2.7 | [9] |

| (+)-Cisapride | 10.5 ± 3.4 | 70 ± 51.5 | 4.8 ± 3.0 | [9] |

Pharmacodynamic Parameters of Cisapride

| Target | Parameter | Value | Assay | Reference(s) |

| 5-HT4 Receptor | EC50 | 140 nM | Functional Assay | [10] |

| hERG Channel | IC50 | 6.5 - 44.5 nM | Patch Clamp | [3][4][5][11] |

Experimental Protocols

In Vitro Metabolism of Cisapride using Human Liver Microsomes

This protocol is a generalized representation based on commonly cited methodologies for studying drug metabolism.

Objective: To determine the in vitro metabolism of cisapride and identify its metabolites.

Materials:

-

Cisapride

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for analytical quantification

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of cisapride in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.2-1 mg/mL protein concentration) in phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the cisapride substrate (final concentrations can range from 1-100 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

-

Analyze the samples using a validated HPLC-MS/MS method to separate and identify cisapride and its metabolites.

HPLC-MS/MS Method for Cisapride and this compound Analysis

This is a representative protocol for the analytical determination of cisapride and its primary metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over time to elute the compounds.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cisapride: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z)

-

-

Optimization: The specific precursor and product ions, as well as collision energies, should be optimized for the instrument being used.

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Cisapride exerts its prokinetic effects through the activation of 5-HT4 receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. journals.physiology.org [journals.physiology.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]

- 11. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (+)-Norcisapride: IUPAC Nomenclature, Synonyms, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+)-Norcisapride, the primary active metabolite of the gastroprokinetic agent Cisapride (B12094). The document details its chemical identity, including the IUPAC nomenclature and a wide array of known synonyms. A summary of available physicochemical and pharmacokinetic data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the established mechanism of action of this compound as a serotonin (B10506) 5-HT₄ receptor agonist, including a detailed visualization of the associated signaling pathway. Methodological insights into the synthesis of the parent compound and analytical techniques for its metabolites are also discussed to support further research and development.

Chemical Identity

IUPAC Nomenclature

The formal IUPAC name for this compound is 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide [1].

Synonyms

This compound is also known by a variety of other names and identifiers, which are crucial for comprehensive literature and database searches. These include:

-

Ticalopride[1]

-

Ticalopride [INN][1]

-

This compound[1]

-

Ticaloprida[1]

-

Naronapride metabolite m4[1]

-

QNG273A81O[1]

-

Benzamide, 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxy-4-piperidinyl]-[1]

-

4-amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide[1]

-

4-AMINO-5-CHLORO-2-METHOXY-N-((3S,4R)-3-METHOXY-4-PIPERIDINYL)BENZAMIDE[1]

-

BENZAMIDE, 4-AMINO-5-CHLORO-2-METHOXY-N-((3S,4R)-3-METHOXY-4-PIPERIDINYL)-[1]

-

BENZAMIDE, 4-AMINO-5-CHLORO-2-METHOXY-N-(3-METHOXY-4-PIPERIDINYL)-, CIS-(+)-[1]

-

ticalopridum[1]

-

Cisapride Impurity 1

Physicochemical and Pharmacokinetic Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its parent compound, Cisapride, and some data for Norcisapride hydrochloride provide valuable insights.

Physicochemical Data

| Property | Value | Compound |

| Molecular Formula | C₁₄H₂₀ClN₃O₃ | This compound |

| Molecular Weight | 313.78 g/mol | This compound |

| Melting Point | 276-278 °C (dec.) | Norcisapride Hydrochloride |

| Solubility | Sparingly soluble in methanol; Soluble in acetone; Practically insoluble in water | Cisapride |

| pKa (Strongest Basic) | 8.24 (Predicted) | Cisapride |

| LogP | 3.3 (Experimental) | Cisapride |

Note: Data for Cisapride is provided for reference.

Pharmacokinetic Data

This compound is the principal metabolite of Cisapride, formed through N-dealkylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The pharmacokinetic profile of Cisapride is stereoselective, with studies indicating that Norcisapride is preferentially formed from the (+)-enantiomer of Cisapride.

| Parameter | Value | Compound | Species | Notes |

| Bioavailability | 35-40% | Cisapride | Human | Oral administration[2]. |

| Half-life (t½) | 4.8 ± 3 h | (+)-Cisapride | Human | Following a single oral dose[3]. |

| Cmax | 10.5 ± 3.4 ng/mL | (+)-Cisapride | Human | Following a single 10 mg oral dose[3]. |

| AUC(0, ∞) | 70 ± 51.5 ng·h/mL | (+)-Cisapride | Human | Following a single 10 mg oral dose[3]. |

| Clearance | 34.7 ± 7.9 mL/min | Norcisapride | Human | Hemodialysis clearance[4]. |

Mechanism of Action and Signaling Pathway

This compound, similar to its parent compound, is a serotonin 5-HT₄ receptor agonist. This interaction is the primary mechanism underlying its prokinetic effects on the gastrointestinal tract.

5-HT₄ Receptor Agonism

Activation of the 5-HT₄ receptor, a Gs-protein coupled receptor, initiates a downstream signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately results in the enhanced release of acetylcholine (B1216132) in the myenteric plexus of the enteric nervous system. The increased availability of acetylcholine promotes gastrointestinal motility.

Signaling Pathway Diagram

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of Racemic Norcisapride (Conceptual Outline)

The synthesis of Norcisapride would conceptually follow the synthesis of Cisapride, with the key difference being the absence of the N-alkylation step that introduces the 3-(4-fluorophenoxy)propyl group in Cisapride. A general approach would involve:

-

Synthesis of the piperidine (B6355638) intermediate: Preparation of cis-4-amino-3-methoxypiperidine.

-

Amide coupling: Reaction of the piperidine intermediate with 4-amino-5-chloro-2-methoxybenzoic acid or an activated derivative thereof.

Chiral Separation

To obtain optically pure this compound, chiral separation techniques would be employed on the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.

General Protocol for Chiral HPLC Separation:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., amylose (B160209) or cellulose (B213188) derivatives).

-

Mobile Phase Optimization: Develop an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Method Validation: Validate the method for resolution, selectivity, and reproducibility.

-

Preparative Chromatography: Scale up the analytical method to a preparative scale to isolate a sufficient quantity of each enantiomer.

-

Enantiomeric Purity Analysis: Confirm the enantiomeric purity of the collected fractions using the validated analytical method.

5-HT₄ Receptor Binding Assay

To determine the binding affinity (Ki or IC₅₀) of this compound for the 5-HT₄ receptor, a radioligand binding assay is a standard method.

General Protocol for 5-HT₄ Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the 5-HT₄ receptor (e.g., guinea pig striatum).

-

Radioligand: Use a specific 5-HT₄ receptor radioligand, such as [³H]-GR113808.

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a key pharmacological entity, being the active metabolite of Cisapride. Its action as a selective 5-HT₄ receptor agonist underscores its therapeutic potential in gastrointestinal motility disorders. While a complete quantitative profile for this compound is still emerging, this guide consolidates the current knowledge on its chemical identity, physicochemical and pharmacokinetic characteristics, and mechanism of action. The provided conceptual experimental workflows offer a foundation for researchers to further investigate this compound. Future studies should focus on elucidating the specific binding affinities and a complete pharmacokinetic profile of this compound to fully characterize its therapeutic potential.

References

- 1. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the biological activity of (+)-Norcisapride in vitro

An In-depth Technical Guide to the In Vitro Biological Activity of (+)-Norcisapride

Introduction

This compound, also known as Ticalopride, is the primary active metabolite of cisapride (B12094), a gastroprokinetic agent.[1] It is formed in vivo through N-dealkylation of the parent compound, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] While the pharmacological activity of cisapride is well-documented, this guide focuses on the specific in vitro biological profile of its dextrorotatory enantiomer, this compound. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its investigation.

Mechanism of Action

The primary mechanism of action for this compound is centered on its interaction with serotonin (B10506) (5-HT) receptors. It is characterized as a potent 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[4]

-

5-HT₄ Receptor Agonism : Similar to its parent compound, this compound stimulates 5-HT₄ receptors.[5] This G-protein coupled receptor, when activated, initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] In the context of the gastrointestinal (GI) tract, this action enhances the release of acetylcholine (B1216132) from nerve endings in the myenteric plexus, which in turn stimulates GI motility.[5]

-

5-HT₃ Receptor Antagonism : The antagonistic activity at 5-HT₃ receptors contributes to its pharmacological profile. 5-HT₃ receptors are ligand-gated ion channels, and their blockade can modulate neurotransmission in both the central and peripheral nervous systems.

While this compound shares a similar 5-HT₄ receptor affinity with cisapride, its functional effects can differ depending on the tissue. For instance, in some in vitro models, it has been observed to have approximately 15% of the prokinetic activity of cisapride.[1] Furthermore, one study reported that it failed to increase atrial contractility, suggesting it might act as a silent antagonist or partial agonist in certain cardiovascular tissues.[7]

Quantitative Biological Data

The following tables summarize the available quantitative data for the in vitro activity of this compound. For comparative context, data for the parent compound, cisapride, is also included where available.

Table 1: Receptor Binding Affinity

Data for specific this compound binding affinity (Kᵢ) is limited in publicly accessible literature. The table includes IC₅₀ values from competitive binding assays and qualitative data for related compounds.

| Compound | Receptor | Preparation | Radioligand | Value | Reference |

| Derivative of Norcisapride | 5-HT₄ | Not Specified | Not Specified | IC₅₀ = 0.067 µM | [6] |

| Cisapride | 5-HT₄ | Guinea Pig Striatal Membranes | [³H]GR113808 | Potent Inhibition | [8] |

| ATI-7505 & ATI-7508 (derived from this compound) | 5-HT₄ | Not Specified | Not Specified | Higher affinity than (-)-norcisapride derivatives | [9] |

Table 2: In Vitro Functional Activity

Functional activity is typically assessed by measuring the compound's ability to elicit a biological response, such as the generation of a second messenger (e.g., cAMP).

| Compound | Assay Type | Cell Line / Tissue | Parameter | Value | Reference |

| Norcisapride | cAMP Assay | HEK293/L9 cells | EC₅₀ | 8.90 nM | [10] |

| Norcisapride | Functional Assay | Human recombinant 5-HT₄ receptor | EC₅₀ | 290 nM | [10] |

| Cisapride | Functional Assay | Human recombinant 5-HT₄ receptor | EC₅₀ | 140 nM | [11] |

*Note: The specific enantiomer ((+) or (-)) of Norcisapride was not explicitly stated in the data source.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of compounds like this compound. Below are generalized protocols for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[5][12]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT₄ receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the 5-HT₄ receptor.

-

Radioligand (e.g., [³H]GR113808).

-

Test compound: this compound, serially diluted.

-

Non-specific binding control (a high concentration of an unlabeled competing ligand).

-

Assay Buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound.[5][13]

-

Total and Non-Specific Binding: Include control wells for total binding (receptor + radioligand, no test compound) and non-specific binding (receptor + radioligand + high concentration of unlabeled ligand).[13]

-

Equilibrium: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Functional Assay

This assay measures the functional consequence of receptor activation, specifically for Gₛ-coupled receptors like 5-HT₄, by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT₄ receptor agonist.

Materials:

-

Whole cells stably or transiently expressing the human 5-HT₄ receptor (e.g., HEK-293, CHO-K1).

-

Test compound: this compound, serially diluted.

-

Reference agonist (e.g., Serotonin).

-

Cell culture medium and stimulation buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][4]

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and culture until they reach the desired confluency.[15]

-

Compound Addition: Remove the culture medium and add the stimulation buffer containing the desired concentrations of this compound or the reference agonist.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for receptor stimulation and cAMP production.

-

Cell Lysis: Add the lysis buffer provided in the cAMP kit to release the intracellular cAMP.

-

cAMP Detection: Perform the detection steps according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.[2][4] For competitive immunoassays, the signal will be inversely proportional.

-

Measurement: Read the plate using a compatible plate reader.

-

Data Analysis:

-

Normalize the data (e.g., relative to the maximum response of a reference agonist).

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

-

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. Rational prescription of drugs within similar therapeutic or structural class for gastrointestinal disease treatment: Drug metabolism and its related interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. repub.eur.nl [repub.eur.nl]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. BindingDB PrimarySearch_ki [bindingdb.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Prucalopride - Wikipedia [en.wikipedia.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CAS:81098-60-4 - FACTA Search [nactem.ac.uk]

- 15. Details of the Drug Combination | DrugMAP [drugmap.idrblab.net]

Initial Studies on the Discovery and Characterization of (+)-Norcisapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, also known as Ticalopride, is the pharmacologically active major metabolite of cisapride (B12094), a once widely used gastroprokinetic agent.[1][2][3] Cisapride was developed for the treatment of various gastrointestinal motility disorders.[2] However, concerns over cardiovascular side effects associated with the parent drug led to its withdrawal from many markets.[4] The focus of research has since shifted towards understanding the properties of its metabolites, particularly the (+) enantiomer of norcisapride (B1231896), with the aim of developing safer therapeutic alternatives. This document provides an in-depth technical guide on the initial discovery and characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Discovery and Synthesis

The synthesis of racemic cisapride typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxypiperidine.[5] The synthesis of chiral 3-substituted-4-aminopiperidine derivatives often employs strategies such as asymmetric hydrogenation or the use of chiral starting materials to control stereochemistry.[3][6]

Chiral resolution of the resulting racemic norcisapride mixture can be achieved using techniques like chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[7][8]

Logical Workflow for Synthesis and Resolution:

Caption: Synthesis and chiral resolution workflow for this compound.

Pharmacological Characterization

The primary mechanism of action of cisapride and its active metabolite, this compound, is the agonism of serotonin (B10506) 5-HT4 receptors.[2][4] Activation of these receptors in the enteric nervous system leads to enhanced acetylcholine (B1216132) release from myenteric plexus neurons, which in turn stimulates gastrointestinal motility.[9]

5-HT4 Receptor Signaling Pathway

Caption: 5-HT4 receptor signaling pathway activated by this compound.

Quantitative Pharmacological Data

Table 1: In Vitro Metabolism of (+)-Cisapride to this compound [1]

| Parameter | Value |

| Enzyme | Human Liver Microsomes (CYP3A4) |

| Substrate | (+)-Cisapride |

| Metabolite | This compound (via N-dealkylation) |

| K_m | 18.5 ± 4.7 µM |

| V_max | 364 ± 284 pmol/min/mg protein |

Experimental Protocols

5-HT4 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity of a test compound, such as this compound, for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for 5-HT4 Receptor Binding Assay:

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

The Safety and Toxicity Profile of (+)-Norcisapride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on publicly available scientific information. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice or regulatory guidance.

Introduction

(+)-Norcisapride, also known as Ticalopride, is the principal active metabolite of Cisapride (B12094), a serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Cisapride was formerly used to treat gastroesophageal reflux disease (GERD) and gastroparesis but was largely withdrawn from the market due to significant cardiovascular safety concerns.[3][4][5] This guide provides a comprehensive analysis of the available safety and toxicity data, with a primary focus on the well-documented profile of the parent drug, Cisapride, to infer the potential risks associated with its metabolite, this compound. Direct and extensive safety data for this compound is limited in the public domain.

Pharmacology and Metabolism

Cisapride exerts its prokinetic effects by stimulating 5-HT4 receptors in the enteric nervous system, which enhances acetylcholine (B1216132) release and promotes gastrointestinal motility.[1][3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through N-dealkylation to form this compound.[2][3] This metabolite is the main circulating form found in plasma, feces, and urine.[2][6]

Cardiovascular Toxicity

The most significant safety concern associated with Cisapride, and by extension, a primary area of investigation for this compound, is its cardiotoxicity. This is predominantly characterized by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation, Torsades de Pointes (TdP), and other serious ventricular arrhythmias.[6][7][8][9][10][11]

hERG Channel Inhibition

Cisapride is a potent blocker of the hERG channel, which is crucial for the repolarization phase of the cardiac action potential.[7][8][9][10] Inhibition of this channel delays repolarization, leading to a prolonged QT interval.

Table 1: In Vitro hERG Channel Inhibition by Cisapride

| Compound | Assay System | IC50 Value | Reference |

| Cisapride | CHO-K1 cells (chronic transfection) | 16.4 nM (20-22°C) | [7][8] |

| Cisapride | CHO-K1 cells (chronic transfection) | 23.6 nM (37°C) | [7][8] |

| Cisapride | HEK293 cells (stable expression) | 6.5 nM (22°C) | [9] |

| Cisapride | Mammalian cells (stable transfection) | 44.5 nM | [10] |

Experimental Protocol: Patch-Clamp Electrophysiology for hERG Inhibition

A common method to assess hERG channel inhibition is the whole-cell patch-clamp technique using cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][10]

-

Cell Culture: Cells are cultured under standard conditions to ensure logarithmic growth.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipettes are filled with an internal solution, and the external solution contains the test compound at various concentrations.

-

A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential (e.g., -80 mV), depolarized to a potential that activates the channels (e.g., +20 mV), and then repolarized to a potential where the tail current is measured (e.g., -40 mV).[10]

-

-

Data Analysis: The concentration-response relationship is determined by measuring the inhibition of the hERG tail current at different compound concentrations to calculate the IC50 value.

References

- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of (+)-Norcisapride: A Technical Guide for Drug Development Professionals

Introduction

(+)-Norcisapride, also known as Ticalopride, is the principal active metabolite of cisapride, a once-widely used prokinetic agent.[1] Formed by N-dealkylation of its parent compound, this compound has garnered interest for its potential to offer a more targeted therapeutic effect with an improved safety profile. This technical guide provides an in-depth overview of the core scientific and technical aspects of this compound, aimed at researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known mechanism of action, expected therapeutic profile, and the experimental methodologies required for its evaluation, drawing comparisons with its parent compound, cisapride, and other selective 5-HT4 receptor agonists.

Core Mechanism of Action: 5-HT4 Receptor Agonism

This compound exerts its prokinetic effects primarily through the stimulation of serotonin (B10506) 5-HT4 receptors.[1] These receptors are predominantly located on neurons of the myenteric plexus within the enteric nervous system.[1] Agonism at the 5-HT4 receptor initiates a signaling cascade that enhances the release of acetylcholine (B1216132), a key neurotransmitter in gastrointestinal motility.[1][2] This increased acetylcholine release leads to enhanced gastrointestinal contractions and accelerated transit.[1]

Signaling Pathways

The activation of the 5-HT4 receptor by an agonist like this compound triggers two primary signaling pathways:

-

G-protein Dependent Pathway: The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately modulating ion channels and promoting acetylcholine release.[3]

-

G-protein Independent Pathway: There is also evidence for a G-protein independent signaling cascade initiated by 5-HT4 receptor activation. This pathway involves the activation of the non-receptor tyrosine kinase, Src.[4][5] Activated Src can then phosphorylate and activate the extracellular signal-regulated kinase (ERK) pathway, which is known to be involved in processes such as neuronal plasticity and cell survival.[4]

Quantitative Data and Therapeutic Profile

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

| Compound | 5-HT4 Receptor | hERG Channel |

| Cisapride | Data not available | Appreciable affinity |

| Prucalopride | ~0.6 nM | >30,000 nM (>150-fold selectivity) |

| This compound | To be determined | To be determined |

Table 2: Comparative Efficacy Data (EC50 in nM)

| Compound | 5-HT4 Receptor-Mediated cAMP Production |

| Cisapride | Data not available |

| Prucalopride | Data not available |

| This compound | To be determined |

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Cisapride | Prucalopride | This compound |

| Bioavailability | 35-40%[4] | >90%[6] | To be determined |

| Tmax | 1-1.5 hours[4] | 2-3 hours[6] | To be determined |

| Half-life (t1/2) | 6-12 hours | ~24 hours | To be determined |

| Metabolism | Extensively by CYP3A4[4] | Minimal[7] | To be determined |

| Excretion | Urine and feces[4] | Primarily renal (unchanged)[6][7] | To be determined |

Experimental Protocols

The evaluation of this compound's therapeutic potential requires a series of well-defined in vitro and in vivo experiments.

Protocol 1: 5-HT4 Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., GR113808).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filter mats and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

In a 96-well plate, combine the cell membrane preparation, [3H]-GR113808 at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-labeled antagonist.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Drug Development Workflow

The preclinical and clinical development of this compound would follow a logical progression of studies to establish its efficacy and safety.

Conclusion

This compound holds promise as a next-generation prokinetic agent, potentially offering the therapeutic benefits of its parent compound, cisapride, with an improved safety profile. Its mechanism of action via 5-HT4 receptor agonism is well-understood, providing a solid foundation for its development. The critical next steps for advancing this compound as a therapeutic candidate involve rigorous preclinical testing to quantify its binding affinity and functional activity at the 5-HT4 receptor and to assess its off-target liability, particularly at the hERG channel. Should these studies demonstrate a favorable profile, a structured clinical development program will be essential to establish its safety and efficacy in patient populations with gastrointestinal motility disorders such as gastroparesis and chronic constipation.